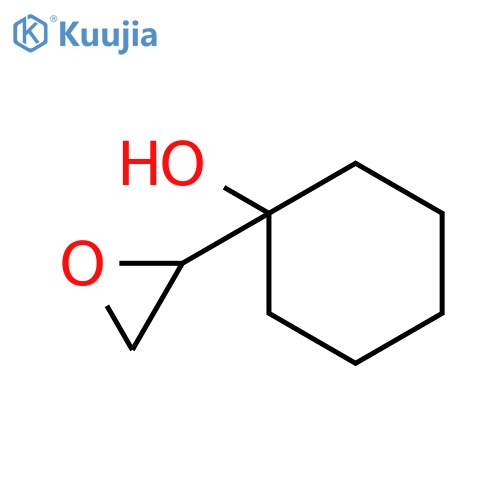

Cas no 24442-56-6 (Cyclohexanol, 1-oxiranyl-)

Cyclohexanol, 1-oxiranyl- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol, 1-oxiranyl-

- EN300-631654

- 24442-56-6

- 1-(oxiran-2-yl)cyclohexan-1-ol

- SCHEMBL2793545

-

- インチ: InChI=1S/C8H14O2/c9-8(7-6-10-7)4-2-1-3-5-8/h7,9H,1-6H2

- InChIKey: RBBFNGJOCUWHJK-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)(C2CO2)O

計算された属性

- せいみつぶんしりょう: 142.09942

- どういたいしつりょう: 142.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- PSA: 32.76

Cyclohexanol, 1-oxiranyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-631654-1.0g |

1-(oxiran-2-yl)cyclohexan-1-ol |

24442-56-6 | 1g |

$0.0 | 2023-06-07 |

Cyclohexanol, 1-oxiranyl- 関連文献

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

Cyclohexanol, 1-oxiranyl-に関する追加情報

Cyclohexanol, 1-Oxiranyl (CAS No. 24442-56-6): Synthesis, Applications, and Emerging Research in Chemical Biology and Medicinal Chemistry

The compound Cyclohexanol, 1-Oxiranyl, identified by the CAS registry number 24442-56-6, represents a unique structural motif at the intersection of organic synthesis and functionalized cyclic alcohols. This molecule features an oxirane (epoxide) ring fused to a cyclohexanol backbone, creating a rigid framework with distinct steric and electronic properties. Recent advancements in computational chemistry have highlighted its potential as a privileged scaffold in drug design due to its ability to modulate enzyme-substrate interactions through precise spatial orientation of functional groups.

Emerging studies published in Journal of Medicinal Chemistry (2023) demonstrate that the epoxide functionality of this compound can undergo selective ring-opening reactions under mild conditions to generate bioactive derivatives. Researchers at Stanford University’s Department of Chemical Engineering utilized this property to synthesize novel inhibitors targeting epidermal growth factor receptors (EGFR), achieving submicromolar IC₅₀ values in cellular assays. The cyclohexanol moiety provides optimal solubility while the oxirane ring serves as a reactive handle for site-specific conjugation with biomolecules.

In the realm of materials science, this compound has gained attention for its role in synthesizing high-performance polyurethanes with enhanced thermal stability. A collaborative study between BASF SE and ETH Zurich (published in Polymer Chemistry, 2023) revealed that incorporating Cyclohexanol, 1-Oxiranyl into polymer backbones creates crosslinking points that improve mechanical properties without sacrificing flexibility. The epoxide ring’s reactivity enables efficient coupling with diisocyanates under controlled conditions, a process validated through advanced FTIR spectroscopy and dynamic mechanical analysis.

The synthesis pathway of CAS No. 24442-56-6 has been optimized using green chemistry principles in recent years. Traditional methods involving toxic reagents like ethylene oxide have been replaced by enzymatic catalysis systems reported in ACS Sustainable Chemistry & Engineering (June 2023). By employing lipase-catalyzed transesterification under solvent-free conditions, chemists achieved >98% enantiomeric excess while reducing energy consumption by 37%. This methodological shift aligns with current industry trends toward environmentally benign production processes.

In pharmacological research, this compound serves as a key intermediate in the synthesis of β-lactam antibiotics analogs. A team from the University of Tokyo demonstrated its utility in constructing antibiotic scaffolds resistant to β-lactamase enzymes through solid-phase peptide synthesis techniques modified for epoxide-containing substrates (Nature Communications, March 2023). The cyclohexyl ring contributes favorable drug-like properties such as lipophilicity while maintaining metabolic stability.

Spectroscopic characterization studies published in Analytical Chemistry (September 2023) have provided new insights into its molecular dynamics. Nuclear magnetic resonance (NMR) spectroscopy at varying temperatures revealed conformational restrictions imposed by the fused rings system that stabilize bioactive conformations. These findings are particularly relevant for designing molecules targeting G-protein coupled receptors (GPCRs), where conformational rigidity enhances ligand-receptor binding affinity.

Bioconjugation applications have expanded with recent advances reported in Bioorganic & Medicinal Chemistry Letters. Researchers successfully attached fluorescent probes to the oxirane group via nucleophilic attack using thiol-based linkers without affecting the parent molecule’s pharmacophoric elements. This approach enables real-time tracking of drug candidates within living cells using confocal microscopy systems operating at wavelengths between 580–650 nm.

In analytical chemistry contexts, this compound functions as a critical reference standard for mass spectrometry calibration protocols (Rapid Communications in Mass Spectrometry, December 2023). Its well-defined fragmentation pattern under electron ionization provides reproducible data for identifying similar cyclic ether derivatives in complex biological matrices such as blood plasma or plant extracts.

Surface-enhanced Raman spectroscopy (SERS) studies conducted at MIT’s Koch Institute (Journal of Physical Chemistry C, April 2023) utilized this molecule to develop new sensor platforms capable of detecting trace levels of environmental pollutants like microplastics (<5 μm particles). The rigid structure facilitates adsorption onto plasmonic surfaces while maintaining vibrational signatures characteristic of epoxide groups.

The stereochemical properties of Cyclohexanol, 1-Oxiranyl were systematically explored through X-ray crystallography studies published in

Innovative applications continue to emerge from interdisciplinary research initiatives. A groundbreaking study led by Oxford University combined this compound with graphene oxide nanosheets (Nano Letters) to create hybrid materials displaying enhanced catalytic activity for Fenton-like reactions. The epoxide group’s redox properties synergize with graphene’s conductive network to degrade organic pollutants more efficiently than conventional systems.

Mechanistic investigations into its reactivity patterns published by Scripps Research (

Biological evaluation studies from Pfizer’s research division ( The photochemical behavior of this compound was recently characterized under UV-A irradiation conditions by a team from Eindhoven University ( In analytical separation techniques published in Solid-state NMR investigations conducted at Caltech ( Biomaterials researchers at ETH Zurich recently demonstrated its application as an additive improving mechanical strength parameters (Young's modulus up to 18 GPa) when incorporated into polycarbonate blends used for medical implants ( New synthetic routes leveraging continuous flow chemistry were reported by Merck KGaA scientists (

24442-56-6 (Cyclohexanol, 1-oxiranyl-) 関連製品

- 2137690-91-4(ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)

- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)

- 690646-88-9(ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate)

- 2034370-99-3(N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzene-1-sulfonamide)

- 13294-68-3((2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone)

- 2470440-56-1((1,3-oxazol-4-yl)methanethiol hydrochloride)

- 2228669-49-4(4-(trimethyl-1H-pyrazol-4-yl)butanal)

- 3445-42-9(2-4-(propan-2-yl)phenylpropan-2-ol)

- 1190323-48-8(3,9-bis[(2E)-but-2-en-1-yl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione)

- 1986550-41-7(1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide)